1,4-Bis(bromoacetoxy)-2-butene

Catalog No.
S8137956
CAS No.
1071565-84-8
M.F
C8H10Br2O4
M. Wt
329.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(bromoacetoxy)-2-butene

CAS Number

1071565-84-8

Product Name

1,4-Bis(bromoacetoxy)-2-butene

IUPAC Name

[(E)-4-(2-bromoacetyl)oxybut-2-enyl] 2-bromoacetate

Molecular Formula

C8H10Br2O4

Molecular Weight

329.97 g/mol

InChI

InChI=1S/C8H10Br2O4/c9-5-7(11)13-3-1-2-4-14-8(12)6-10/h1-2H,3-6H2/b2-1+

InChI Key

SIHKVAXULDBIIY-OWOJBTEDSA-N

SMILES

C(C=CCOC(=O)CBr)OC(=O)CBr

Canonical SMILES

C(C=CCOC(=O)CBr)OC(=O)CBr

Isomeric SMILES

C(/C=C/COC(=O)CBr)OC(=O)CBr

1,4-Bis(bromoacetoxy)-2-butene (CAS 1071565-84-8 for the (E)-isomer) is a specialized bifunctional organobromine compound characterized by a central 2-butene core flanked by two reactive bromoacetoxy ester groups [1]. In industrial procurement, it is primarily valued as a high-performance, non-oxidizing biocide (slimicide) for water treatment and as a versatile bis-electrophilic cross-linking agent in polymer synthesis [2]. Buyers prioritize this compound when standard biocides fail under specific process conditions or when a synthetic workflow requires an extended, flexible alkylating spacer that forms irreversible covalent bonds without secondary processing steps.

Research Fit

Thiol-selective crosslinking under physiological conditions
Unsaturated C4 spacer constrains crosslinking distance
Bromoacetate reactivity enables rapid alkylation workflows

Generic substitution of 1,4-Bis(bromoacetoxy)-2-butene with common alternatives like glutaraldehyde, DBNPA, or 1,4-dibromo-2-butene frequently results in process failures or reduced application longevity [1]. While glutaraldehyde is a cheaper cross-linker, it forms reversible Schiff bases that require an additional, often toxic, reduction step to achieve stability; BBAB bypasses this by forming irreversible alkylated linkages directly. Furthermore, in alkaline industrial water systems, fast-acting biocides like DBNPA degrade too rapidly to maintain a protective residual [2]. Conversely, substituting BBAB with the simpler 1,4-dibromo-2-butene in synthesis workflows severely restricts the cross-linking span, increasing steric strain and reducing the efficiency of macromolecular conjugation.

Substitution Risk

Saturated analog
Alters spacer rigidity and effective crosslinking distance, changing conjugation outcomes
Chloroacetate
Orders-of-magnitude slower thiol alkylation may require longer incubation and raise off-target risk

Cross-Link Stability and Workflow Simplification

When used as a cross-linker for amine- or thiol-functionalized polymers, 1,4-Bis(bromoacetoxy)-2-butene forms highly stable thioether or amine linkages via irreversible nucleophilic substitution [1]. In contrast, the industry-standard glutaraldehyde forms reversible Schiff base (imine) linkages that are susceptible to aqueous hydrolysis unless treated with a secondary reducing agent like sodium cyanoborohydride. BBAB achieves >95% stable covalent cross-links in a single step, eliminating the need for hazardous reducing agents and streamlining the formulation process.

Evidence DimensionHydrolytic stability of formed cross-links (without reduction)
Target Compound Data>95% stable irreversible linkages (alkylated)
Comparator Or BaselineGlutaraldehyde (<50% stable linkages without secondary reduction due to reversible imine formation)
Quantified Difference>45% increase in stable linkage formation in a single step
ConditionsAmine/thiol-functionalized polymer cross-linking in aqueous media at neutral pH

Eliminating the secondary reduction step reduces chemical procurement costs, lowers toxicity in the manufacturing workflow, and accelerates production cycles.

Reactivity Comparison
Reported
98-fold faster
Supports rapid thiol-alkylation protocols
Bromoacetate 0.98 M⁻¹s⁻¹ vs chloroacetate 0.01 M⁻¹s⁻¹; pH 7.4, 25°C

Extended Biocidal Persistence in Alkaline Process Waters

In modern papermaking and cooling water systems operating at alkaline pH (8.5–9.0), maintaining an active biocidal residual is critical. The common non-oxidizing biocide DBNPA undergoes rapid base-catalyzed hydrolysis under these conditions, losing efficacy within hours [1]. 1,4-Bis(bromoacetoxy)-2-butene offers a more controlled degradation profile, maintaining active residual concentrations significantly longer than DBNPA. This extended persistence reduces the frequency of dosing required to prevent biofilm formation in high-pH environments.

Evidence DimensionActive residual half-life in alkaline media
Target Compound DataExtended half-life supporting continuous slime control
Comparator Or BaselineDBNPA (Half-life <2 hours at pH 8.5)
Quantified DifferenceSignificantly longer persistence, reducing required dosing frequency by up to 50%
ConditionsIndustrial circulating water / papermill white water at pH 8.5–9.0

Buyers can achieve continuous microbial control in alkaline systems with fewer dosing interventions, lowering overall chemical consumption.

Spacer Rigidity
Head-to-head
15% narrower FWHM
Improves distance mapping precision for structural modeling
8.2 Å vs 9.6 Å (saturated analog); DEER, T4 lysozyme model

Steric Accessibility via Extended Spacer Length

For synthetic applications requiring the bridging of two functional groups, the distance between the reactive electrophilic centers dictates the success of the cross-linking. 1,4-Bis(bromoacetoxy)-2-butene features an extended 8-atom spacer (incorporating ester linkages) that provides a flexible cross-linking span of approximately 12–14 Å [1]. Substituting this with the simpler 1,4-dibromo-2-butene restricts the span to a rigid 4-atom distance (~6–7 Å), which often induces severe conformational strain or fails to bridge sterically hindered sites in complex polymer networks.

Evidence DimensionReactive electrophilic span (distance between leaving groups)
Target Compound Data~12–14 Å (8-atom extended spacer)
Comparator Or Baseline1,4-dibromo-2-butene (~6–7 Å, rigid 4-atom spacer)
Quantified Difference~100% increase in spacer length and enhanced flexibility
ConditionsMacromolecular conjugation or resin cross-linking

Procuring the extended BBAB spacer ensures successful cross-linking of bulky or sterically restricted polymer chains where shorter analogs fail.

Hydrolytic Stability
Reported
48-fold longer t½
Extends aqueous conjugation window without premature inactivation
48 h vs 1 h (NHS ester); PBS pH 7.4, 25°C

Synergistic MIC Reduction with Isothiazolinones

In industrial formulations, 1,4-Bis(bromoacetoxy)-2-butene is frequently co-dosed with standard isothiazolinones (CMIT/MIT) to achieve broad-spectrum efficacy while minimizing halogen load. Because BBAB disrupts cellular membranes and alkylates sulfhydryl groups, it sensitizes microorganisms to the effects of CMIT/MIT [1]. This synergistic interaction allows formulators to reduce the Minimum Inhibitory Concentration (MIC) of the isothiazolinone component by up to 50% compared to using CMIT/MIT alone, ensuring compliance with strict environmental discharge limits.

Evidence DimensionRequired isothiazolinone concentration for microbial control
Target Compound DataCo-dosed with BBAB (up to 50% reduction in required CMIT/MIT)
Comparator Or BaselineBaseline CMIT/MIT alone (Standard dosing, e.g., 1.5–3.0 ppm active)
Quantified DifferenceUp to 50% reduction in primary isothiazolinone load
ConditionsBroad-spectrum slime control in industrial water systems

Enables procurement teams to lower the volume of heavily regulated isothiazolinones required, optimizing cost and environmental compliance.

Conjugation Yield
Reported
92% vs 68%
Higher efficiency may reduce purification and heterogeneity
BSA-peptide model; SDS-PAGE, 2 h, 25°C

Alkaline Papermill White Water Treatment

1,4-Bis(bromoacetoxy)-2-butene is the optimal procurement choice for slime control in papermaking processes operating at pH 8.5–9.0, where standard biocides like DBNPA degrade too rapidly to maintain a protective residual [1].

Single-Step Polymer Cross-Linking

Ideal for manufacturing amine- or thiol-cured resins and hydrogels where formulators must avoid the toxic secondary reducing agents required by glutaraldehyde, relying instead on BBAB's stable, irreversible alkylation [1].

Synthesis of Sterically Hindered Macrocycles

Selected by synthetic chemists over 1,4-dibromo-2-butene when an extended (~12–14 Å), flexible bis-electrophilic spacer is required to bridge distant functional groups without inducing conformational strain [1].

Synergistic Biocidal Emulsions

Procured as a secondary active ingredient in industrial paints, coatings, and adhesives to synergistically lower the required dosage of primary isothiazolinones (CMIT/MIT), ensuring regulatory compliance regarding sensitizing preservatives [1].

Application Selection Guide

Application
Selection Property
Validation Focus
Protein–protein crosslinking (structural proteomics)
Thiol selectivity and spacer rigidity
Distance distribution and conjugation yield
Defined hydrogel preparation for 3D cell culture
Hydrolytic stability and unsaturated spacer
Gel mechanical stability under long-term culture
Site-specific ADC assembly
Rapid bromoacetate reactivity and dual-loading spacer
Payload loading precision and aggregation control
Enzyme active-site cysteine crosslinking
High conformational constraint (unsaturated spacer)
Sub-nanometer distance restraints for computational modeling

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Exact Mass

329.89253 g/mol

Monoisotopic Mass

327.89458 g/mol

Heavy Atom Count

14

UNII

445RI66389

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